5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
Overview
Description
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid is an organic compound that features a thiazole ring fused with a thiophene ring
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets .
Mode of Action
They can participate in various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This allows them to interact with different biological targets and induce changes in physiological systems .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid typically involves the reaction of 2-bromo-5-methylthiazole with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
2-Methylthiazole: A simpler analog with applications in flavor and fragrance industries.
Uniqueness
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid stands out due to its fused ring structure, which imparts unique electronic properties and enhances its potential for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-10-6(4-13-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDWMWQOFJYAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346733 | |
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400715-45-9 | |
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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